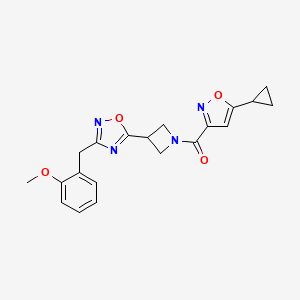
(5-Cyclopropylisoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Cyclopropylisoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.404. The purity is usually 95%.
BenchChem offers high-quality (5-Cyclopropylisoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Cyclopropylisoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Bioactivation
Glutathione S-transferase–Catalyzed Formation of Glutathione-Conjugated Spiro-azetidine A study elucidated the metabolism of strained ring systems, particularly focusing on AZD1979, a compound with a spiro-azetidinyl moiety, revealing its bioactivation through glutathione S-transferase without prior activation by cytochrome P450. This pathway led to glutathione-conjugated metabolites, highlighting a unique bioactivation mechanism for compounds with strained heterocycles (Li et al., 2019).
Microsomal Epoxide Hydrolase–Catalyzed Hydration of Spiro Oxetane Another research identified a novel hydration pathway for a spiro oxetane-containing compound, AZD1979, catalyzed by microsomal epoxide hydrolase. This process involved NAD(P)H-independent hydration and ring opening, emphasizing the role of microsomal epoxide hydrolase in the metabolism of oxetane moieties in pharmaceutical compounds (Li et al., 2016).
Synthesis and Antimicrobial Activity
Novel Imidazole Bearing Isoxazole Derivatives Research on the synthesis of novel imidazole derivatives containing isoxazole groups showcased potential antimicrobial activities. This work presents a methodological approach towards developing compounds with enhanced biological properties (Maheta, Patel, & Naliapara, 2012).
Anticholinesterases Based on Molecular Skeletons of Furobenzofuran and Methanobenzodioxepine A study explored the synthesis of novel compounds based on furobenzofuran and methanobenzodioxepine skeletons, assessing their anticholinesterase action. These compounds were potent inhibitors of acetyl- or butyrylcholinesterase, offering insights into the development of treatments for related disorders (Luo et al., 2005).
Biological Evaluation and Pharmacological Activity
Synthesis of Schiff Base Indolyl-1,3,4-Oxadiazole, Thiazolidinone, and Azetidinone This research synthesized Schiff base indole derivatives with oxadiazole, thiazolidinone, and azetidinone moieties, exhibiting antimicrobial, antioxidant, antituberculosis, and anticancer activities. The study highlights the potential therapeutic applications of these compounds (Verma, Saundane, & Meti, 2019).
Novel Bromophenol Derivatives as Carbonic Anhydrase Inhibitors An alternative synthesis of natural bromophenol derivatives was provided, alongside testing their inhibitory potencies against carbonic anhydrase isoforms. These compounds exhibited strong inhibitory activity, suggesting potential for therapeutic applications in diseases where carbonic anhydrase activity is implicated (Akbaba et al., 2013).
Novel Bioactivation Pathways
Bioactivation Pathway of a 3,4-Unsubstituted Isoxazole This study reported a novel bioactivation pathway for a 3,4-unsubstituted isoxazole in human liver microsomes, leading to the formation of a glutathione adduct of a cyanoacrolein derivative after isoxazole ring opening. It highlights the complexity of metabolic pathways and the role of cytochrome P450 in biotransformation (Yu et al., 2011).
Eigenschaften
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-26-16-5-3-2-4-13(16)8-18-21-19(28-23-18)14-10-24(11-14)20(25)15-9-17(27-22-15)12-6-7-12/h2-5,9,12,14H,6-8,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSBJSCXOFMAKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=NOC(=C4)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropylisoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide](/img/structure/B2384348.png)
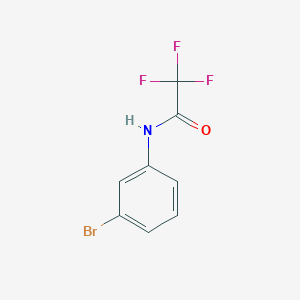
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide](/img/structure/B2384352.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2384354.png)
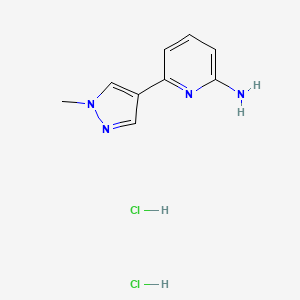
![1-(2-Chlorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2384358.png)
![1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B2384360.png)
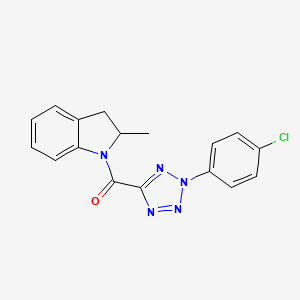
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2384363.png)
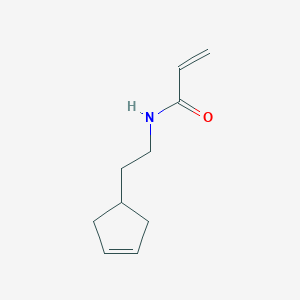
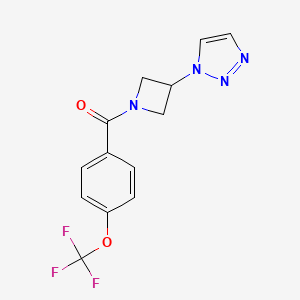
![N-(1,3-benzodioxol-5-yl)-N-[(4-propan-2-ylphenyl)methyl]thiophene-2-sulfonamide](/img/structure/B2384368.png)
![N-(2,4-difluorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2384369.png)
![3-Methyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2384371.png)